molecular formula C16H23N5O2 B2525979 2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide CAS No. 2418726-52-8

2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide

Cat. No.: B2525979
CAS No.: 2418726-52-8
M. Wt: 317.393
InChI Key: JDGMUUSIESJTQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several features, including the presence of an azetidine ring, a piperidine ring, and a pyridazine ring. The azetidine ring is a four-membered ring with one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of its functional groups and rings. For example, the azetidine ring might undergo reactions typical of other four-membered heterocycles, while the piperidine ring might participate in reactions common to other six-membered heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of its polar functional groups, while its stability might be influenced by the strain in its four-membered azetidine ring.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new drugs or other useful substances .

Properties

IUPAC Name

2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-16(2)14(19-15(16)23)11-5-8-21(9-6-11)10-13(22)18-12-4-3-7-17-20-12/h3-4,7,11,14H,5-6,8-10H2,1-2H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGMUUSIESJTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)CC(=O)NC3=NN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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